Microwave-Assisted Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide Reduces Reaction Time by >99% Versus Conventional Thermal Methods
Under microwave irradiation (conditions unspecified in the abstract), the quaternization of 2,3,3-trimethyl-3H-indole with ethyl iodide to form 1-ethyl-2,3,3-trimethyl-3H-indolium iodide is completed in 450 seconds, representing a >99% reduction in reaction time compared to the reported conventional thermal synthesis requiring 15 hours [1]. Simultaneously, the required excess of iodoethane is reduced from 5 equivalents to 3 equivalents, decreasing reagent waste and purification burden [1].
| Evidence Dimension | Synthetic Efficiency (Reaction Time and Reagent Stoichiometry) |
|---|---|
| Target Compound Data | Reaction time: 450 s; Iodoethane: 3 eq. |
| Comparator Or Baseline | Conventional thermal synthesis of the same compound: Reaction time: 15 h (54,000 s); Iodoethane: 5 eq. |
| Quantified Difference | Reaction time reduced by 53,550 s (99.2% reduction); Reagent excess reduced by 40% (from 5 eq. to 3 eq.) |
| Conditions | Microwave irradiation vs. conventional thermal reflux (solvent and temperature not specified in abstract) |
Why This Matters
This translates to significantly higher laboratory throughput, lower energy consumption, and reduced hazardous waste generation during large-scale precursor preparation.
- [1] Winstead, A.J.; Williams, R.; Hart, K.; Fleming, N.; Kennedy, A. Microwave synthesis of near infrared heptamethine cyanine dye. Journal of Microwave Power and Electromagnetic Energy, 2008, 42(1), 35-41. PMID: 19227081, DOI: 10.1080/08327823.2007.11688573. View Source
